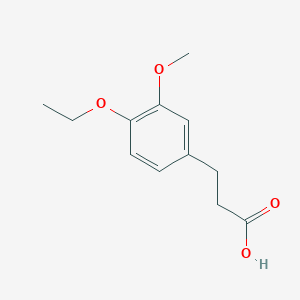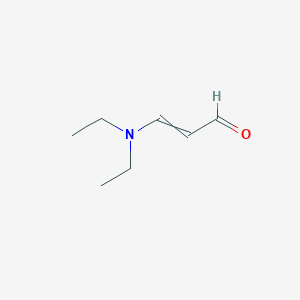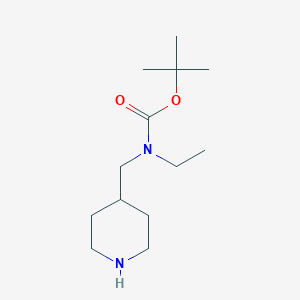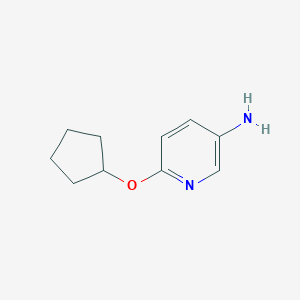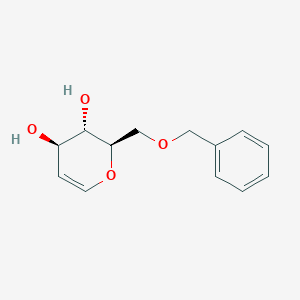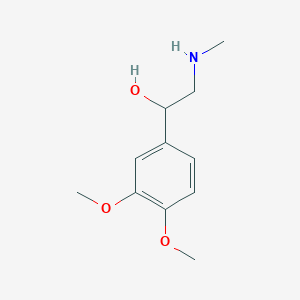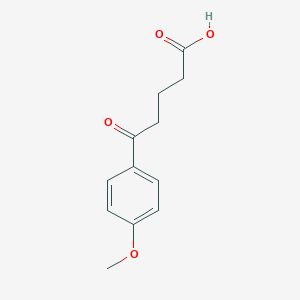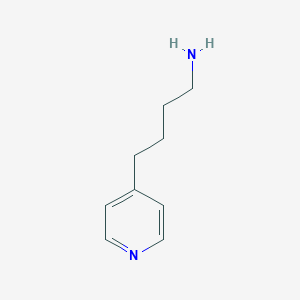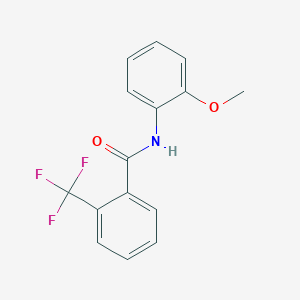
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide, also known as BVT.2733, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of benzamides, which are known for their diverse biological activities. BVT.2733 has been shown to exhibit promising properties in different research fields, including cancer, inflammation, and neurodegenerative diseases.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act on several molecular targets. The compound has been shown to inhibit the activity of an enzyme called PARP-1, which is involved in DNA repair and cell death. N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of a protein called NF-kB, which is involved in inflammation and cancer. Additionally, the compound has been shown to modulate the activity of several other proteins and pathways, including PI3K/Akt and MAPK/ERK.
生化和生理效应
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects in different research fields. In cancer research, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, the compound has been shown to protect neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for its molecular targets. The compound is also relatively easy to synthesize, making it accessible for researchers. However, there are also some limitations to using N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide in lab experiments. One limitation is its relatively short half-life, which may require frequent dosing in in vivo studies. Additionally, the compound's mechanism of action is not fully understood, which may limit its potential use in certain research fields.
未来方向
There are several future directions for research on N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide. One direction is to further elucidate the compound's mechanism of action, which could lead to the development of more potent and selective derivatives. Another direction is to explore the compound's potential use in combination with other drugs, which could enhance its therapeutic efficacy. Additionally, there is a need for more in vivo studies to evaluate the compound's safety and efficacy in animal models.
合成方法
The synthesis method for N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2-methoxyaniline, which undergoes a series of reactions to form the final product. The synthesis of N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide has been described in detail in a scientific publication by the compound's discoverers.
科学研究应用
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide has been studied extensively for its potential use in different scientific research fields. One of the most promising areas of research is cancer, where N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide has shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been studied for its anti-inflammatory properties, which could be useful in treating various inflammatory diseases. Additionally, N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide has shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
CAS 编号 |
6210-44-2 |
|---|---|
产品名称 |
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide |
分子式 |
C15H12F3NO2 |
分子量 |
295.26 g/mol |
IUPAC 名称 |
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-9-5-4-8-12(13)19-14(20)10-6-2-3-7-11(10)15(16,17)18/h2-9H,1H3,(H,19,20) |
InChI 键 |
VEVFIRMZJLZYDL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F |
规范 SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



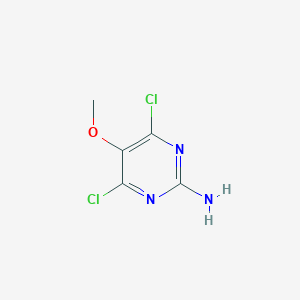
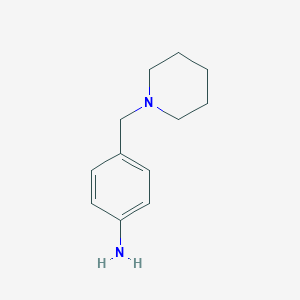
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
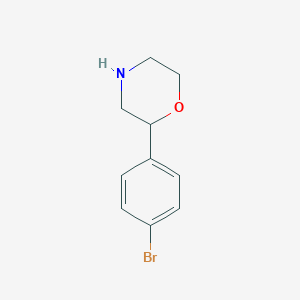
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)
